methyl 6-(1H-benzimidazol-1-ylmethyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
METHYL 6-[(1H-1,3-BENZODIAZOL-1-YL)METHYL]-4-(4-METHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. It contains a benzimidazole moiety, which is known for its diverse biological activities and applications in medicinal chemistry . The compound’s structure includes a tetrahydropyrimidine ring, which is often found in bioactive molecules.
Preparation Methods
The synthesis of METHYL 6-[(1H-1,3-BENZODIAZOL-1-YL)METHYL]-4-(4-METHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves multiple steps. One common synthetic route includes the condensation of a benzimidazole derivative with a suitable aldehyde, followed by cyclization and esterification reactions . The reaction conditions typically involve the use of organic solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
METHYL 6-[(1H-1,3-BENZODIAZOL-1-YL)METHYL]-4-(4-METHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Scientific Research Applications
METHYL 6-[(1H-1,3-BENZODIAZOL-1-YL)METHYL]-4-(4-METHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of METHYL 6-[(1H-1,3-BENZODIAZOL-1-YL)METHYL]-4-(4-METHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their normal function. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound also interferes with microbial cell wall synthesis, making it effective against various pathogens.
Comparison with Similar Compounds
METHYL 6-[(1H-1,3-BENZODIAZOL-1-YL)METHYL]-4-(4-METHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can be compared with other benzimidazole derivatives such as:
Clemizole: An antihistaminic agent with a similar benzimidazole core.
Omeprazole: A proton pump inhibitor used to treat gastric ulcers.
Metronidazole: An antibiotic and antiprotozoal medication.
Properties
Molecular Formula |
C21H20N4O4 |
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Molecular Weight |
392.4 g/mol |
IUPAC Name |
methyl 6-(benzimidazol-1-ylmethyl)-4-(4-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C21H20N4O4/c1-28-14-9-7-13(8-10-14)19-18(20(26)29-2)16(23-21(27)24-19)11-25-12-22-15-5-3-4-6-17(15)25/h3-10,12,19H,11H2,1-2H3,(H2,23,24,27) |
InChI Key |
QEZARKXWIPMGCN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CN3C=NC4=CC=CC=C43)C(=O)OC |
Origin of Product |
United States |
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